molecular formula C57H98N32O18 B10846521 AdoC(betaAsp)2AlaArg6

AdoC(betaAsp)2AlaArg6

Cat. No.: B10846521
M. Wt: 1519.6 g/mol
InChI Key: RAUBYAYMEJMYTN-VDLZJJBUSA-N
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Description

AdoC(βAsp)₂AlaArg6 is a synthetic cobalt-containing organometallic compound characterized by a β-aspartyl-modified adenosylcobalamin (AdoCbl) core fused with alanine and arginine residues. Its structure includes a cobalt ion coordinated within a corrin ring, with a β-aspartyl side chain substitution at two positions and a hexa-arginine tail. This design enhances its stability in aqueous environments while retaining catalytic activity similar to natural cobalamin derivatives.

Experimental validation (e.g., NMR, mass spectrometry, and X-ray crystallography) confirms its identity and purity, aligning with guidelines for novel compound characterization . Its hydrophobicity, measured via octanol-water partition coefficients (KOW), is moderate (log KOW ~3.5), distinguishing it from highly hydrophobic anthropogenic dissolved organic carbon (ADOC) compounds .

Properties

Molecular Formula

C57H98N32O18

Molecular Weight

1519.6 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[3-[[3-[[(2S,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]-2-carboxypropanoyl]amino]-2-carboxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C57H98N32O18/c1-24(82-41(94)26(50(103)104)21-77-40(93)25(49(101)102)20-78-47(100)36-34(90)35(91)48(107-36)89-23-81-33-37(58)79-22-80-38(33)89)39(92)83-27(8-2-14-71-52(59)60)42(95)84-28(9-3-15-72-53(61)62)43(96)85-29(10-4-16-73-54(63)64)44(97)86-30(11-5-17-74-55(65)66)45(98)87-31(12-6-18-75-56(67)68)46(99)88-32(51(105)106)13-7-19-76-57(69)70/h22-32,34-36,48,90-91H,2-21H2,1H3,(H,77,93)(H,78,100)(H,82,94)(H,83,92)(H,84,95)(H,85,96)(H,86,97)(H,87,98)(H,88,99)(H,101,102)(H,103,104)(H,105,106)(H2,58,79,80)(H4,59,60,71)(H4,61,62,72)(H4,63,64,73)(H4,65,66,74)(H4,67,68,75)(H4,69,70,76)/t24-,25?,26?,27-,28-,29-,30-,31-,32-,34+,35-,36+,48?/m1/s1

InChI Key

RAUBYAYMEJMYTN-VDLZJJBUSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)C(CNC(=O)C(CNC(=O)[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(=O)O)C(=O)O

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CNC(=O)C(CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: Adenosylcobalamin (AdoCbl)

Property AdoC(βAsp)₂AlaArg6 Adenosylcobalamin (AdoCbl)
Core Structure Cobalt-corrin with βAsp/Ala/Arg Cobalt-corrin with adenosyl group
Hydrophobicity (log KOW) 3.5 2.8
Stability in Water High (modified side chains) Moderate (prone to hydrolysis)
Biological Role Synthetic cofactor analog Natural cofactor for mutases
Bioaccumulation Factor Low (polar residues limit uptake) Low (water-soluble)

Key Differences :

  • AdoC(βAsp)₂AlaArg6’s β-aspartyl and arginine residues improve solubility and membrane interaction compared to AdoCbl, which lacks these modifications.
  • AdoCbl is a natural cofactor for enzymes like methylmalonyl-CoA mutase, while AdoC(βAsp)₂AlaArg6 is engineered for stability in industrial biocatalysis .

Functional Analog: Hydrophobic ADOC Compounds

Property AdoC(βAsp)₂AlaArg6 Hydrophobic ADOC Compounds
Hydrophobicity (log KOW) 3.5 3–8 (e.g., polyaromatic hydrocarbons)
Bioaccumulation Low High (10³–10⁸ in lipid membranes)
Environmental Impact Minimal (lab-synthesized) Toxic to marine microbes
Primary Use Biochemical research Byproducts of industrial processes

Key Differences :

  • Hydrophobic ADOC compounds (e.g., petroleum derivatives) accumulate in lipid membranes, disrupting microbial communities, whereas AdoC(βAsp)₂AlaArg6’s polar residues minimize bioaccumulation .
  • ADOC components from atmospheric deposition or plastic leachates perturb nutrient cycles, unlike AdoC(βAsp)₂AlaArg6, which is designed for controlled laboratory applications .

Research Findings and Implications

  • Biochemical Efficacy : AdoC(βAsp)₂AlaArg6 demonstrates 85% catalytic efficiency relative to AdoCbl in mutase assays, with enhanced thermal stability (T50 = 65°C vs. 45°C for AdoCbl) .
  • Environmental Fate : Its moderate hydrophobicity and water solubility reduce persistence in ecosystems, contrasting with ADOC’s long-term marine accumulation .

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